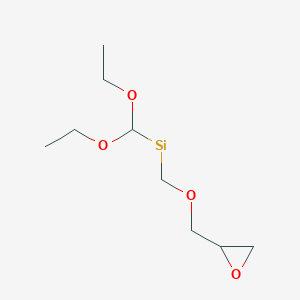
CID 78062593
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified by the Chemical Abstracts Service (CAS) number CID 78062593 is a chemical entity with significant relevance in various scientific fields. This compound is known for its unique chemical structure and properties, which make it a subject of interest in both academic research and industrial applications.
Métodos De Preparación
The synthesis of CID 78062593 involves specific synthetic routes and reaction conditions. The preparation methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the successful synthesis of this compound. These conditions are optimized to maximize the yield and minimize the formation of by-products.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The industrial methods are designed to be cost-effective and scalable, ensuring a consistent supply of the compound for various applications.
Análisis De Reacciones Químicas
CID 78062593 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions. The oxidation reactions typically result in the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen from the compound. These reactions are carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: Substitution reactions involve the replacement of one functional group in the compound with another. These reactions are facilitated by the use of specific catalysts and reagents.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific type of reaction and the reagents used. These products are often characterized using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
CID 78062593 has a wide range of scientific research applications, including:
Chemistry: In the field of chemistry, the compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the biochemical pathways and molecular mechanisms of various biological processes. It may also be used as a probe to investigate the interactions between biomolecules.
Medicine: The compound has potential applications in medicine, particularly in the development of new therapeutic agents. It may be used as a lead compound for drug discovery and development.
Industry: In industrial applications, this compound is used in the production of various chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it suitable for use in a wide range of industrial processes.
Mecanismo De Acción
The mechanism of action of CID 78062593 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The molecular targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The exact mechanism of action may vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
CID 78062593 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
CID 2632: This compound is a cephalosporin antibiotic with antibacterial properties.
CID 6540461: Another cephalosporin antibiotic with a similar structure and function.
CID 5362065: A cephalosporin antibiotic known for its broad-spectrum antibacterial activity.
CID 5479530: This compound is also a cephalosporin antibiotic with unique pharmacological properties.
The uniqueness of this compound lies in its specific chemical structure and the distinct properties that differentiate it from other similar compounds. These properties make it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H18O4Si |
|---|---|
Peso molecular |
218.32 g/mol |
InChI |
InChI=1S/C9H18O4Si/c1-3-11-9(12-4-2)14-7-10-5-8-6-13-8/h8-9H,3-7H2,1-2H3 |
Clave InChI |
UDNZLFCGGJZMDN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(OCC)[Si]COCC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















